Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a cyclobutane derivative with a formyl group and an ethyl ester group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reactants, and employing continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Ethyl 1-carboxy-3-methylidenecyclobutane-1-carboxylate.
Reduction: Ethyl 1-hydroxymethyl-3-methylidenecyclobutane-1-carboxylate.
Substitution: Ethyl 1-formyl-3-methylidenecyclobutane-1-carbamates or ethyl 1-formyl-3-methylidenecyclobutane-1-thioesters.
Scientific Research Applications
Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives. It serves as a model substrate for investigating the mechanisms of various biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-formylcyclobutane-1-carboxylate: Lacks the methylidene group, resulting in different reactivity and applications.
Methyl 1-formyl-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-formyl-3-methylcyclobutane-1-carboxylate: Contains a methyl group instead of a methylidene group, affecting its chemical properties.
Uniqueness
This compound is unique due to the presence of both a formyl group and a methylidene group on the cyclobutane ring
Properties
IUPAC Name |
ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOKGFOCQQOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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